molecular formula C19H37Cl3N4O2 B588499 N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride CAS No. 130631-59-3

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride

Cat. No. B588499
M. Wt: 459.881
InChI Key: BHMHJSOMDCSWBS-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is a wasp toxin analog . It is more potent than PhTX-343 at locust NMJ . It acts as an antagonist of the quisqualate-sensitive L-glutamate receptor . Its molecular formula is C19H34N4O2.3HCl and it has a molecular weight of 459.89 .


Physical And Chemical Properties Analysis

The molecular weight of N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride is 459.89 and its molecular formula is C19H34N4O2.3HCl . Unfortunately, the search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride, a derivative of spermine, has been synthesized and studied for its chemical properties. For instance, Veznik, Guggisberg, and Hesse (1991) detailed the synthesis of N1,4-Di(p-cumaroyl)spermine, a key intermediate in the biogenetic precursor pathway of Aphelandrine, highlighting the importance of spermine derivatives in biochemical synthesis processes (Veznik, Guggisberg, & Hesse, 1991).

Biological Activity in Plant Species

  • Parr, Mellon, Colquhoun, and Davies (2005) discovered phenolic amides, including spermine derivatives, in potato tubers during metabolic profiling. These compounds, such as N(1),N(12)-Bis(dihydrocaffeoyl)spermine (kukoamine A), are vital for understanding the metabolic complexity and biological activities in plants (Parr, Mellon, Colquhoun, & Davies, 2005).

Electrospray Ionisation Mass Spectrometry in Medicinal Plants

  • Roumy et al. (2008) identified derivatives of spermine, including tris(4-hydroxycinnamoyl)spermines, in Microdesmis keayana and Microdesmis puberula roots. These discoveries are crucial for understanding the chemical composition and potential medicinal properties of these plants (Roumy et al., 2008).

Interaction with Biological Systems

  • Bähring, Bowie, Benveniste, and Mayer (1997) studied the interaction of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, with rat GluR6 glutamate receptor channels. Their research provides insights into the role of spermine derivatives in neurological processes (Bähring, Bowie, Benveniste, & Mayer, 1997).

Potential Therapeutic Applications

  • Alexander, Hill, and Kendall (1991) investigated the role of polyamines, including N-(4-Hydroxyphenylpropanoyl) spermine, in regulating the NMDA inhibition of muscarinic receptor-induced phosphoinositide turnover in the brain. This research is significant for understanding the therapeutic potential of spermine derivatives in neurological disorders (Alexander, Hill, & Kendall, 1991).

properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(4-hydroxyphenyl)propanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O2.3ClH/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17;;;/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHJSOMDCSWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662761
Record name N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxyphenylpropanoyl) spermine trihydrochloride

CAS RN

130631-59-3
Record name N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-3-(4-hydroxyphenyl)propanamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
CA Reid, R Fabian-Fine, A Fine - Journal of Neuroscience, 2001 - Soc Neuroscience
Control of Ca 2+ within dendritic spines is critical for excitatory synaptic function and plasticity, but little is known about Ca 2+ dynamics at thorny excrescences, the complex spines on …
Number of citations: 79 www.jneurosci.org

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